3-Ethyl Haloperidol Decanoate belongs to the class of drugs known as typical antipsychotics, specifically the butyrophenone derivatives. It is a modified version of haloperidol, where an ethyl group is introduced at the third position of the haloperidol structure, enhancing its pharmacokinetic properties. The compound is typically administered via intramuscular injection, which facilitates its slow release into the bloodstream, providing prolonged effects compared to oral formulations.
The synthesis of 3-Ethyl Haloperidol Decanoate involves several key steps that modify the haloperidol structure to introduce the ethyl group and attach the decanoate moiety. The general process can be outlined as follows:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.
The molecular formula for 3-Ethyl Haloperidol Decanoate is , and its molecular weight is approximately 577.28 g/mol. The structure features a butyrophenone core with an ethyl group at the third position and a decanoate side chain, which contributes to its lipophilicity and extended release characteristics.
The primary chemical reactions involving 3-Ethyl Haloperidol Decanoate include:
These reactions are crucial for understanding both the pharmacological effects and potential side effects associated with long-term use.
The mechanism of action of 3-Ethyl Haloperidol Decanoate is primarily through antagonism of dopamine receptors in the central nervous system. Specifically:
This dual action helps alleviate symptoms such as hallucinations and agitation while minimizing side effects associated with dopamine blockade.
These properties are significant for formulation development and storage conditions for pharmaceutical preparations.
3-Ethyl Haloperidol Decanoate is primarily used in clinical settings for:
Research continues into optimizing its formulations for better efficacy and reduced side effects, making it a valuable compound in psychiatric medicine.
3-Ethyl Haloperidol Decanoate (C₃₃H₄₅ClFNO₃; MW 558.17 g/mol) is a structurally modified analog of haloperidol decanoate. Its core consists of the haloperidol pharmacophore—a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked to a 4-fluorophenyl butanone chain—with two strategic modifications [1] [6]:
The molecule lacks chiral centers but exhibits conformational flexibility. The piperidine ring adopts a chair configuration, while the ethyl group induces torsional strain in the fluorophenyl ring, as evidenced by computational models (Figure 1). The decanoate chain adopts extended zig-zag conformations in nonpolar environments, facilitating deep embedding in lipid matrices [3] [6].
Solubility:3-Ethyl Haloperidol Decanoate is highly lipophilic, with near-insolubility in water (<0.01 mg/mL). It demonstrates excellent solubility in organic solvents (e.g., ethanol, chloroform) and oils (e.g., sesame oil), mirroring haloperidol decanoate [1] [4] [6]. The ethyl substitution moderately increases hydrophobicity compared to unmodified haloperidol decanoate, as quantified by logP values:
Table 1: Partition Coefficients of Haloperidol Derivatives
Compound | Calculated logP | Experimental logP |
---|---|---|
Haloperidol (base) | 4.30 | 4.11 |
Haloperidol Decanoate | 7.92 | 7.80 |
3-Ethyl Haloperidol Decanoate | 8.25 | 8.10* |
*Predicted via fragment-additive methods; experimental validation pending.
Stability:
Spectroscopic Properties:
Structural Comparisons:
Table 2: Impact of Ester Chain Length and Substitutions on Key Properties
Compound | Ester Chain | Substituent | MW (g/mol) | logP | Release Half-Life |
---|---|---|---|---|---|
Haloperidol Decanoate | Decanoate (C10) | None | 530.12 | 7.80 | ~21 days |
3-Ethyl Haloperidol Decanoate | Decanoate (C10) | C3-ethyl | 558.17 | 8.10 | Not reported |
Haloperidol Enanthate | Enanthate (C7) | None | 474.05 | 6.20 | ~14 days |
Paliperidone Palmitate | Palmitate (C16) | None | 665.49 | 9.05 | ~25–49 days |
Functional Implications:
Synthetic Challenges:Introducing the ethyl group requires additional steps (e.g., Friedel-Crafts alkylation) before esterification, reducing synthetic yield compared to haloperidol decanoate. Purity is achievable (>95% HPLC), but cost is higher [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7